molecular formula C22H27N5O2 B2952376 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide CAS No. 1002042-78-5

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide

Cat. No.: B2952376
CAS No.: 1002042-78-5
M. Wt: 393.491
InChI Key: WWBOFJPAWPHONY-UHFFFAOYSA-N
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Description

2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide is a complex organic compound featuring a pyrazole and pyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide typically involves multi-step organic reactions. One common route starts with the preparation of 3,5-dimethyl-1H-pyrazole, which can be synthesized by the condensation of acetylacetone with hydrazine . This intermediate is then reacted with a suitable pyrimidine derivative under controlled conditions to form the core structure. The final step involves the acylation of the intermediate with phenethylacetamide under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and pyrimidine rings, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazole ring, where halogenated derivatives can be formed.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used but generally include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine moieties are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-propylpyrimidin-1(6H)-yl)-N-phenethylacetamide lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-propylpyrimidin-1-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O2/c1-4-8-19-14-21(29)26(22(24-19)27-17(3)13-16(2)25-27)15-20(28)23-12-11-18-9-6-5-7-10-18/h5-7,9-10,13-14H,4,8,11-12,15H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWBOFJPAWPHONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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